Bisandrographolide A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHWOZANSOUSAY-LZBAHHAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origin and Isolation Methodologies of Bisandrographolide a
Natural Sources and Botanical Context (e.g., Andrographis paniculata)
Bisandrographolide (B10772405) A is a naturally occurring diterpenoid dimer. researchgate.net Its primary natural source is the medicinal plant Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family. researchgate.netsmolecule.commedchemexpress.com This herb is native to South and Southeast Asia, including countries like India, China, and Taiwan. nih.gov Commonly known as "King of Bitters" or green chiretta, Andrographis paniculata has a long history of use in traditional medicine systems, such as Ayurveda and Traditional Chinese Medicine. researchgate.netsmolecule.com The plant is recognized for its extremely bitter taste, which is attributed to its chemical constituents. nih.gov
The aerial parts of A. paniculata are typically used for medicinal purposes. nih.gov Bisandrographolide A is one of the many bioactive compounds found within the plant, which also include other diterpenoids, flavonoids, and polyphenols. nih.gov While andrographolide (B1667393) is the most abundant diterpenoid in the plant, this compound is another significant component that has been the subject of scientific investigation. smolecule.comnih.gov
Advanced Extraction and Isolation Techniques for Diterpenoids
The isolation of this compound from its natural source, Andrographis paniculata, is a multi-step process that begins with extraction followed by purification. smolecule.com This process is designed to efficiently separate the desired diterpenoid from the complex mixture of phytochemicals present in the plant material.
Solvent-Based Extraction Approaches
Solvent extraction is the foundational step for isolating diterpenoids like this compound from plant matter. nih.gov The choice of solvent is critical, as it determines the efficiency and selectivity of the extraction. Polar solvents are generally more effective for extracting diterpenoids. undip.ac.idviirj.org Methanol (B129727) has been identified as one of the most effective solvents for the extraction of andrographolides from A. paniculata. undip.ac.idviirj.org Other solvents such as ethanol and ethyl acetate (B1210297) are also commonly employed. nih.govnih.gov
Various solvent extraction techniques can be utilized, ranging from traditional to modern, advanced methods. Conventional methods include Soxhlet extraction and maceration. nih.gov More advanced techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Accelerated Solvent Extraction (ASE) offer advantages such as reduced extraction time, lower solvent consumption, and increased efficiency. nih.govacs.orgutm.my For instance, UAE uses ultrasonic waves to create cavitation in the solvent, which enhances the dissolution and diffusion of the target compounds. nih.gov
| Extraction Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Soxhlet Extraction | Continuous extraction of a solid with a hot solvent. nih.gov | Effective for continuous extraction. | Time-consuming, requires large solvent volumes, potential for thermal degradation of compounds. nih.gov |
| Maceration | Soaking the plant material in a solvent over a period to allow for the diffusion of compounds. nih.gov | Simple setup. | Long extraction times and lower efficiency. nih.gov |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to create cavitation, accelerating dissolution and diffusion. nih.gov | Reduced extraction time and solvent consumption; suitable for thermolabile compounds. nih.gov | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to rapidly heat the solvent and plant material, causing cell rupture. acs.org | Fast, efficient, and uses less solvent. acs.org | Potential for localized overheating if not controlled properly. |
| Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures to increase extraction efficiency and speed. utm.my | Very fast, requires minimal solvent, and yields are high. utm.my | High initial equipment cost. |
Chromatographic Purification Strategies
Following the initial solvent extraction, the crude extract contains a mixture of various compounds. To isolate pure this compound, chromatographic techniques are essential. smolecule.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. iipseries.org
Column chromatography is a fundamental purification technique often used in the initial fractionation of the crude extract. phcogj.com The extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different compounds are eluted at different rates using a solvent or solvent gradient. nih.gov
For finer purification and final isolation, High-Performance Liquid Chromatography (HPLC) is frequently employed. researchgate.net HPLC offers high resolution and is used to separate the active compound from the fractionated extract. researchgate.netresearchgate.net A semi-preparative HPLC with a C18 column is a specific method that has been successfully used to isolate pure this compound. researchgate.net Thin-Layer Chromatography (TLC) is also a valuable tool, often used to monitor the progress of the purification and to identify the fractions containing the target compound. phcogj.comphcogj.com
| Chromatographic Technique | Principle of Separation | Role in Isolation |
|---|---|---|
| Column Chromatography | Separates compounds based on their affinity for the stationary phase as they are passed through a column with a mobile phase. phcogj.com | Used for the initial fractionation of the crude extract to separate compounds into groups. nih.gov |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on the differential movement of compounds with the solvent. phcogj.com | Used to identify the presence of the target compound in different fractions and to monitor the purification process. phcogj.com |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure version of column chromatography that provides rapid and high-resolution separation. iipseries.org | Used for the final purification step to obtain highly pure this compound from the enriched fractions. researchgate.netresearchgate.net |
Biosynthesis and Metabolic Pathways of Bisandrographolide a
Diterpene Biosynthesis: Upstream Pathways
The journey to synthesizing Bisandrographolide (B10772405) A begins with the formation of its fundamental C20 diterpenoid backbone. This process originates from two primary upstream pathways that produce the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.gov These pathways are the Mevalonic Acid (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway.
The MVA pathway , located in the cytosol, initiates with acetyl-CoA. nih.govresearchgate.net In contrast, the MEP pathway (also known as the deoxyxylulose phosphate or DXP pathway) occurs in the plastids and uses glyceraldehyde-3-phosphate and pyruvate (B1213749) as its starting materials. nih.govresearchgate.net While both pathways contribute to the pool of IPP and DMAPP, studies involving carbon-13 labeling suggest that the MEP pathway is the predominant route for the biosynthesis of andrographolide (B1667393), the precursor to Bisandrographolide A, in Andrographis paniculata. researchgate.netnih.gov
These five-carbon units are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the direct C20 precursor for diterpenoid biosynthesis. researchgate.net This conversion is facilitated by the enzyme geranylgeranyl diphosphate (B83284) synthase (GGPS). nih.gov Research indicates that there is a degree of "cross-talk" between the cytosolic MVA and plastidial MEP pathways, allowing for the exchange of intermediates. researchgate.netnih.gov
| Pathway | Location | Precursors | Key Intermediate | Primary Contribution |
| Mevalonic Acid (MVA) Pathway | Cytosol | Acetyl-CoA | Mevalonic Acid | Contributes to IPP/DMAPP pool researchgate.netnih.gov |
| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | 2-C-methyl-D-erythritol-4-phosphate | Major pathway for andrographolide biosynthesis researchgate.netnih.gov |
Enzymatic Steps and Genetic Regulation of this compound Production
The biosynthesis of this compound is a multi-step process involving a cascade of specific enzymes and tight genetic control, primarily studied through the lens of its precursor, andrographolide. The process begins with the cyclization of the linear GGPP molecule.
Enzymatic Steps:
Diterpene Synthase Activity : The initial and crucial step is the conversion of GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by a class II diterpene synthase, specifically ent-copalyl diphosphate synthase (CPS). researchgate.netmdpi.com In A. paniculata, several CPS genes, such as ApCPS1 and ApCPS2, have been identified as key players in this process. researchgate.net
Further Cyclization/Rearrangement : The ent-CPP intermediate is then acted upon by class I diterpene synthases, known as kaurene synthase-like (KSL) enzymes, which can facilitate further cyclization or rearrangement to create diverse diterpene scaffolds. researchgate.netbenagen.com
Oxidative Modifications : The core diterpene skeleton undergoes a series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.netnih.gov These enzymes are responsible for hydroxylation and the formation of the characteristic lactone ring. For instance, the enzyme ApCYP71BE50 is involved in mediating the formation of the lactone ring to yield andrograpanin, a key intermediate. nih.gov Subsequent hydroxylations, such as the C-3 hydroxylation by ApCYP706U5 to form 14-deoxyandrographolide, and the final C-14 hydroxylation by ApCYP72F1, complete the synthesis of andrographolide. nih.gov
Dimerization : this compound is a dimer of andrographolide. nih.gov The specific enzymatic mechanism responsible for this final dimerization step has not been fully elucidated in the available literature, which primarily focuses on the biosynthesis of the monomer.
Genetic Regulation:
The expression of the genes encoding these biosynthetic enzymes is controlled by various transcription factors (TFs). These regulatory proteins bind to specific sequences in the promoters of target genes, thereby activating or repressing their transcription.
WRKY Transcription Factors : A genome-wide analysis of A. paniculata identified 58 WRKY TFs. nih.gov Several of these, including ApWRKY01, ApWRKY08, and ApWRKY20, are suggested to regulate andrographolide biosynthesis by binding to "W-box" elements in the promoters of key enzyme genes like HMGR1 (involved in the MVA pathway). nih.gov
Other Transcription Factors : Other TF families, such as MYC, are also implicated in regulating diterpenoid biosynthesis. The transcription factor ApMYC2, for example, is associated with the regulation of the ApCPS1 gene, a critical enzyme in the pathway. researchgate.net
| Enzyme/Regulator Class | Specific Example(s) | Function |
| Diterpene Synthase (Class II) | ApCPS1, ApCPS2 | Converts GGPP to ent-copalyl diphosphate researchgate.net |
| Cytochrome P450 (CYP) | ApCYP71BE50, ApCYP706U5, ApCYP72F1 | Catalyze oxidative modifications (e.g., hydroxylation, lactone formation) nih.gov |
| Transcription Factor | ApWRKYs, ApMYC2 | Regulate the expression of biosynthetic genes researchgate.netnih.gov |
Molecular Mechanisms Governing this compound Biosynthesis
The molecular mechanisms governing the production of this compound are rooted in the complex orchestration of gene expression, enzyme function, and metabolic channeling that leads to the synthesis of its andrographolide precursor.
A key molecular mechanism is the transcriptional regulation mediated by transcription factors. For example, WRKY TFs are known to specifically bind to a DNA sequence motif called the W-box [(T)TGAC(C)] located in the promoter region of their target genes. nih.gov This binding event can initiate the transcription of genes encoding the enzymes necessary for the biosynthetic pathway. The interaction between different transcription factors, such as the formation of a complex between ApMYC2 and ApHSFB2b to regulate ApCPS1 expression, represents a higher level of control. researchgate.net
Furthermore, the biosynthesis is influenced by signaling molecules. Jasmonic acid (JA), a plant hormone, can enhance the expression of biosynthetic genes. Warm temperatures can lead to an accumulation of JA, which in turn activates the ApMYC2–ApHSFB2b regulatory module, boosting the expression of ApCPS1 and thus increasing the production of the diterpenoid precursors. researchgate.net This indicates a mechanism where environmental cues are translated into metabolic responses. The activity of this regulatory module is, in turn, inhibited by jasmonate ZIM domain (JAZ) repressor proteins, which can interact with ApMYC2, providing a negative feedback loop to fine-tune the biosynthetic output. researchgate.net
The precise molecular mechanism for the final dimerization of two andrographolide molecules to form this compound remains an area for further investigation. This could be a spontaneous chemical reaction under specific physiological conditions within the plant cell or a process catalyzed by an as-yet-unidentified enzyme.
Synthetic Chemistry and Structural Modification of Bisandrographolide a
Total Synthesis Approaches for Bisandrographolide (B10772405) A
As of the current body of scientific literature, a complete total synthesis of Bisandrographolide A has not been reported. The primary source of this intricate dimeric compound remains the extraction and isolation from its natural source, Andrographis paniculata. The significant challenge in its total synthesis lies in the stereoselective construction of the dimeric linkage between two andrographolide (B1667393) monomers.
However, the total synthesis of the monomeric precursor, andrographolide, has been accomplished. For instance, an enantioselective total synthesis of andrographolide was achieved in 14 steps. Key transformations in this synthesis included an iridium-catalyzed carbonyl reductive coupling to establish the quaternary C4 stereocenter, a diastereoselective alkene reduction for the formation of the trans-decalin skeleton, and a carbonylative lactonization to install the α-alkylidene-β-hydroxy-γ-butyrolactone moiety. Such synthetic achievements for the monomeric unit lay the foundational groundwork for potential future total syntheses of this compound, which would necessitate the development of a novel and efficient dimerization strategy.
Semi-synthetic Derivatization Strategies for Andrographolide Dimerization
While a direct and selective semi-synthesis of this compound from andrographolide has not been explicitly detailed, the broader field of andrographolide derivatization provides insights into potential strategies for dimerization. The semi-synthesis of andrographolide analogues often involves the modification of the hydroxyl groups at C-3, C-14, and C-19, as well as the α,β-unsaturated γ-butyrolactone ring.
Theoretically, dimerization could be achieved through the formation of an ether, ester, or carbon-carbon bond between two andrographolide molecules. This would require the selective activation of specific functional groups on the andrographolide scaffold. For instance, the hydroxyl groups could be targeted for ether or ester linkages through reactions such as Williamson ether synthesis or esterification under controlled conditions to favor intermolecular coupling over intramolecular reactions. The formation of the specific linkage found in this compound would likely involve a more complex, multi-step process.
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues have primarily focused on the modification of the andrographolide monomer, with the aim of improving its pharmacological profile. These modifications have targeted various positions on the andrographolide skeleton. Common derivatization strategies include:
Modification of the Hydroxyl Groups: The hydroxyl groups at C-3, C-14, and C-19 are frequent targets for esterification, etherification, and glycosylation to enhance bioavailability and activity.
Modification of the Lactone Ring: The α,β-unsaturated γ-butyrolactone moiety is crucial for the biological activity of andrographolide. Modifications in this region, such as the synthesis of lactam analogues, have been explored to create compounds with altered reactivity and selectivity.
While these strategies have been extensively applied to andrographolide, the synthesis of dimeric analogues specifically derived from this compound is a less explored area. However, the principles of derivatization applied to the monomer can be extrapolated to the dimer, opening avenues for creating novel dimeric compounds with unique biological properties.
Below is a table summarizing some of the synthesized andrographolide derivatives and their reported biological activities.
| Compound/Derivative | Modification | Reported Biological Activity | Reference |
| 3,19-di-O-acetyl-C12-substituted-14-deoxyandrographolide | Acetylation at C-3 and C-19, substitution at C-12 | Anticancer | |
| 14α-O-(1,4-disubstituted-isoxazolyl) andrographolide | Addition of an isoxazolyl group at C-14 | Anticancer | |
| 14-quinolyloxy derivatives of andrographolide | Addition of a quinolyloxy group at C-14 | Anti-Alzheimer's disease | |
| Lactam analogues of andrographolide | Replacement of the lactone oxygen with nitrogen | Anticancer, anti-angiogenic | |
| Dehydroandrographolide (B1139154) derivatives | Modifications on the dehydroandrographolide scaffold | Anti-hepatitis B virus | |
| 3-nitrobenzylidene derivative of andrographolide | Addition of a nitrobenzylidene group | Anti-HIV |
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
The structure-activity relationship (SAR) of andrographolide and its derivatives has been extensively studied to understand the key structural features responsible for their biological activities. For andrographolide, the α,β-unsaturated γ-butyrolactone ring, the C-14 hydroxyl group, and the C-8(17) exocyclic double bond have been identified as critical for its cytotoxic and anti-inflammatory effects.
Specific SAR findings for andrographolide derivatives include:
Esterification of the hydroxyl groups can enhance cytotoxic activity.
Modification of the epoxy moiety in 8,17-epoxy andrographolide can lead to a decrease in activity.
The introduction of bulky substituents at C-3 and C-19 can influence the anticancer activity.
For this compound, its unique dimeric structure is believed to contribute to its distinct biological profile, including its potent activation of the TRPV4 channel, an activity not observed with the monomeric andrographolide. This suggests that the dimerization and the specific linkage between the two andrographolide units are crucial for this particular biological function.
However, detailed SAR studies specifically on a series of this compound analogues are limited. Future research in this area would involve the synthesis of various dimeric analogues with modifications at different positions on both andrographolide units and at the linkage between them. Such studies would be invaluable in elucidating the precise structural requirements for the biological activities of this compound and in the rational design of more potent and selective dimeric compounds. The comparison of the biological activities of monomeric andrographolide derivatives with their corresponding dimeric forms would provide critical insights into the pharmacological consequences of dimerization.
Molecular and Cellular Mechanisms of Action of Bisandrographolide a
Ion Channel Modulation by Bisandrographolide (B10772405) A
Bisandrographolide A exerts significant effects on the function of transient receptor potential (TRP) channels, a group of ion channels involved in the sensation of temperature, pressure, and chemical stimuli. Its action is highly specific, targeting the TRPV4 channel with considerable potency and selectivity. nih.govmedchemexpress.com
Research has firmly identified this compound (BAA) as a potent activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. nih.govmedchemexpress.com Studies using calcium-imaging assays and electrophysiology on cells overexpressing TRPV4 cDNA have demonstrated that BAA effectively activates this channel. nih.govnih.gov The activation is characterized by a half-maximal effective concentration (EC50) in the nanomolar range, indicating a high affinity of the compound for the channel. nih.govmedchemexpress.commdpi.com Further investigation into the mechanism revealed that BAA can activate TRPV4 currents in a membrane-delimited manner, as shown in experiments with cell-free outside-out patches from HEK293T cells. nih.govmedchemexpress.com This suggests a direct interaction between this compound and the channel or its immediate membrane environment. nih.govmedchemexpress.com
| Parameter | Value | Reference |
|---|---|---|
| EC₅₀ | 790–950 nM | nih.govmedchemexpress.commdpi.com |
As a non-selective cation channel, the activation of TRPV4 by this compound leads to an influx of cations, most notably calcium (Ca²⁺), into the cell. frontiersin.org This influx directly alters the intracellular calcium concentration, a critical aspect of cellular signaling and homeostasis. frontiersin.org The ability of this compound to trigger TRPV4-mediated calcium influx was a key element in its initial discovery, identified through calcium-imaging assays that screened for compounds active on TRP channels. nih.govmedchemexpress.com By opening these channels, this compound initiates a cascade of calcium-dependent cellular events.
A notable feature of this compound's mechanism is its selectivity for the TRPV4 channel over other members of the TRP family. nih.govmedchemexpress.com Studies have specifically investigated its effects on TRPV1, TRPV2, and TRPV3 channels and found that this compound does not activate or block these related channels. nih.govnih.govmedchemexpress.com This selectivity is significant when compared to other compounds from Andrographis paniculata. For instance, a different related compound, andrographolide (B1667393), which is abundant in the plant, was found to be unable to activate or block TRPV4 channels. nih.govmedchemexpress.com This underscores the specific structure-activity relationship of this compound in its interaction with TRPV4.
Modulation of Inflammatory Signaling Pathways
This compound is recognized as an anti-inflammatory compound, a property that is likely linked to its modulation of ion channels and subsequent effects on cellular signaling. mdpi.com While direct evidence for this compound's role in specific inflammatory pathways is emerging, the anti-inflammatory effects of the Andrographis paniculata extract and its most abundant component, andrographolide, are well-documented and provide context for its activity. nih.govfrontiersin.orgnih.gov
| Compound | Target Cytokine | Observed Effect | Reference |
|---|---|---|---|
| Andrographolide | IL-6 | Inhibits mRNA and protein expression | nih.govnih.gov |
| Andrographolide | TNF-α | Inhibits secretion and expression | medchemexpress.comnih.govnih.gov |
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes. nih.gov The compound andrographolide is a well-characterized inhibitor of NF-κB activation. frontiersin.orgfrontiersin.org It has been shown to block the binding of NF-κB to DNA by forming a covalent adduct with a cysteine residue on the p50 subunit, thereby preventing the transcription of target genes. frontiersin.org Andrographolide also inhibits TNF-α-induced degradation of IκB-α, an inhibitory protein that holds NF-κB inactive in the cytoplasm. medchemexpress.com Other compounds from Andrographis paniculata have also been shown to significantly inhibit the transcriptional activity of NF-κB. researchgate.net This mechanism, extensively studied for andrographolide, is central to the anti-inflammatory effects of the plant's extract and suggests a potential, though less directly characterized, area of activity for this compound. frontiersin.orgnih.govresearchgate.net
Influence on Mitogen-Activated Protein Kinase (MAPK) and ERK1/2 Pathways
The specific influence of this compound on the Mitogen-Activated Protein Kinase (MAPK) and the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling pathways has not been extensively detailed in available research. While related compounds from Andrographis paniculata have been studied for their effects on these pathways, direct evidence pinpointing the mechanisms of this compound is not yet prominent in the scientific literature.
Antiviral Mechanism Delineation
This compound has demonstrated potential antiviral activity, with research pointing towards specific mechanisms of action that interfere with viral processes. smolecule.com
The antiviral effects of this compound are believed to be linked to its ability to interfere with viral replication. smolecule.com A key mechanism identified is the inhibition of essential viral enzymes that are critical for the replication cycle. The Zika virus (ZIKV) NS2B-NS3 protease, for instance, is a crucial enzyme for viral replication, and its inhibition is a promising strategy for antiviral drug development. nih.gov By targeting such enzymes, this compound can disrupt the process of viral polyprotein cleavage, which is necessary for the formation of a functional viral replication complex, thereby hindering the production of new viral particles. nih.govnih.govscienceopen.com
Computational studies have identified this compound as a potent inhibitor of the Zika virus (ZIKV) NS2B-NS3 protease. nih.gov This viral protease is essential for cleaving the viral polyprotein, making it a critical target for antiviral therapies. nih.govmdpi.com
In an in silico docking simulation, this compound was screened for its binding energy against the ZIKV NS2B-NS3 protease. The results showed that it has a high binding affinity for the target protein. nih.gov Molecular dynamics simulation studies further validated that this compound is a potential hit compound, forming stable hydrogen bonds with the protease. nih.gov This strong interaction suggests an effective inhibition of the enzyme's function, which is a cornerstone of the virus's replication machinery. nih.gov
Table 1: Binding Affinity of Phytochemicals against ZIKV NS2B-NS3 Protease
| Compound | Binding Energy (kcal/mol) | Source |
|---|---|---|
| This compound | -11.7 | nih.gov |
| Andrographolide | -10.2 | nih.gov |
| Andrographiside | -9.7 | nih.gov |
Cellular Apoptosis and Proliferation Modulation in Research Models
Early research has indicated that this compound can modulate cellular processes like proliferation. A study identified the compound in a screen for naturally occurring substances that induce differentiation in mouse myeloid leukemia (M1) cells. The findings showed that this compound inhibited the growth of these M1 cells, suggesting a role in inducing their differentiation and controlling proliferation. semanticscholar.org
The direct role of this compound in the induction of Reactive Oxygen Species (ROS) is not clearly established in the existing scientific literature. While studies on other compounds from Andrographis paniculata have explored links to oxidative stress, specific research delineating this mechanism for this compound is limited.
Specific data on the modulation of c-Jun N-terminal Kinase (JNK) activation by this compound is not extensively covered in current research. The precise interactions and downstream effects of this compound on the JNK signaling pathway remain an area for future investigation.
Influence on Autophagy Pathways
Current scientific literature does not provide specific details regarding the direct influence of this compound on autophagy pathways. While related compounds from Andrographis paniculata have been investigated for their effects on autophagy, dedicated studies on this compound are required to elucidate its specific role, if any, in this cellular process.
Effects on Cell Cycle Progression
The effects of this compound on cell cycle progression are not well-documented in the available scientific research. Studies on the broader extracts of Andrographis paniculata and its primary component, andrographolide, have shown activity in modulating the cell cycle; however, these findings cannot be directly attributed to this compound without specific investigation. Therefore, the precise impact of this compound on the cell cycle remains an area for future research.
Protein-Ligand Interaction Studies (e.g., CD81 Binding)
This compound has been identified as a bioactive compound that interacts with specific protein targets, influencing cellular functions. Key interactions include its binding to the tetraspanin CD81 and its activation of the TRPV4 ion channel.
Research has demonstrated that this compound directly binds to CD81, a protein implicated in cancer metastasis. medchemexpress.comnih.gov A study utilizing microscale thermophoresis confirmed this interaction, revealing that this compound, along with other components of Andrographis paniculata, binds to CD81 and suppresses its function. nih.gov This interaction is believed to be responsible for the observed anti-metastatic activities in esophageal cancer models, where treatment led to the downregulation of CD81 expression in cancer cells and xenograft tumors. nih.gov
Furthermore, this compound is a potent and selective activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. nih.govresearchgate.net Studies have established that it activates TRPV4 with an EC50 value in the range of 790–950 nM. medchemexpress.comnih.gov This activation is specific, as the compound does not activate or block the related channels TRPV1, TRPV2, or TRPV3. nih.govresearchgate.net The mechanism appears to be direct, as this compound can activate TRPV4 currents in cell-free membrane patches, suggesting a membrane-delimited mode of action. nih.govresearchgate.net
| Target Protein | Interaction/Effect | Method of Study | Observed Outcome/Significance | Reference |
|---|---|---|---|---|
| CD81 | Binding and functional suppression | Microscale Thermophoresis, Molecular Docking | Suppression of esophageal cancer cell motility and metastasis | nih.gov |
| TRPV4 Channel | Selective activation (EC50: 790-950 nM) | Calcium-imaging assay, Electrophysiology | Activation of cation currents; potential role in mediating physiological effects of Andrographis extract | medchemexpress.comnih.govresearchgate.net |
Neurobiological Pathway Modulation (e.g., Neuroprotective Pathways)
While direct evidence for the neuroprotective effects of this compound is limited, its known molecular interactions suggest a capacity to modulate neurobiological pathways. The primary mechanism for this potential modulation is its established role as a selective activator of the TRPV4 ion channel.
TRPV4 channels are non-selective cation channels that are expressed in various cell types within the central nervous system, including astrocytes. researchgate.net These channels are activated by a range of physical and chemical stimuli and are involved in critical neurological processes such as the modulation of neuronal excitability, control of cerebral blood flow, and the formation of brain edema. researchgate.net
The ability of this compound to potently activate TRPV4 provides a plausible mechanism through which it could influence these neurological functions. nih.govresearchgate.net Dysregulation of TRPV4 activity has been linked to conditions such as cerebral ischemia. researchgate.net Therefore, a selective activator like this compound could potentially modulate pathways relevant to such neuropathological conditions. However, further research is necessary to directly investigate the neuroprotective potential and specific effects of this compound within the central nervous system.
Pharmacological Activities of Bisandrographolide a in Pre Clinical Research Models
Anti-inflammatory Efficacy in in vitro and in vivo Animal Models
Bisandrographolide (B10772405) A has demonstrated notable anti-inflammatory effects in various preclinical models. Its mechanism of action is multifaceted, involving the modulation of key inflammatory pathways. One of the primary ways it exerts its anti-inflammatory effects is by activating the Transient Receptor Potential Vanilloid 4 (TRPV4) channels, which are involved in regulating inflammation. smolecule.comresearchgate.net
In vitro studies have shown that Bisandrographolide A can inhibit the production of pro-inflammatory mediators. smolecule.com Research on its parent compound, andrographolide (B1667393), has shown inhibition of inflammatory markers like tumor necrosis factor-alpha (TNF-α), various interleukins (IL-1β, IL-6), and nitric oxide in cell models such as lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.govmdpi.complos.org This is often achieved by suppressing critical signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govmdpi.com
Evaluation in Inflammatory Disease Models (e.g., Arthritis, Inflammatory Bowel Disease)
The anti-inflammatory potential of compounds from Andrographis paniculata, including andrographolide, has been evaluated in animal models of chronic inflammatory diseases.
Arthritis: In rodent models of rheumatoid arthritis, such as adjuvant-induced or collagen-induced arthritis, andrographolide has been shown to reduce joint swelling, decrease inflammatory cell infiltration, and lower the levels of inflammatory cytokines in the serum. nih.govnih.govneliti.com It helps in ameliorating the severity of the disease by modulating the immune response and reducing inflammation in the joints. nih.govnih.gov
Inflammatory Bowel Disease (IBD): In experimental models of colitis, which mimics human IBD, andrographolide has demonstrated a therapeutic effect. nih.govcaringsunshine.comchondrex.com It has been observed to reduce intestinal inflammation by inhibiting the production of pro-inflammatory cytokines and suppressing the NF-κB signaling pathway within the gut mucosa. nih.govcaringsunshine.comresearchgate.net Studies using the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice have shown that andrographolide can alleviate symptoms and reduce histological damage to the colon. nih.govchondrex.com
| Model Type | Specific Model | Key Findings | References |
|---|---|---|---|
| In Vitro | LPS-stimulated Macrophages | Inhibition of TNF-α, IL-1β, IL-6, and NO production. Suppression of NF-κB and MAPK pathways. | nih.govnih.govmdpi.complos.org |
| In Vivo (Animal Models) | Collagen-Induced Arthritis (CIA) in mice | Reduced arthritis severity, joint damage, and serum levels of TNF-α, IL-1β, and IL-6. | nih.gov |
| DSS-Induced Colitis in mice | Ameliorated intestinal inflammation and attenuated disease symptoms. | nih.govchondrex.com |
Antiviral Activity in Viral Infection Models
This compound and its parent compound, andrographolide, have been investigated for their ability to inhibit a variety of viruses. smolecule.com The antiviral mechanisms are believed to involve interference with viral replication and other key stages of the viral life cycle. smolecule.comnih.gov
Efficacy against RNA Viruses (e.g., Influenza, RSV, Dengue, Zika)
Research has highlighted the potential of andrographolide and its derivatives against several RNA viruses.
Influenza Virus: Studies have shown that andrographolide can inhibit the replication of influenza A viruses. smolecule.comseameotropmednetwork.org Its mechanism includes inhibiting the viral RNA-dependent RNA polymerase, a crucial enzyme for viral replication. seameotropmednetwork.org
Respiratory Syncytial Virus (RSV): Andrographolide has demonstrated antiviral activity against RSV in human airway epithelial cells. smolecule.comnih.gov This effect is partly attributed to the up-regulation of heme oxygenase-1 (HO-1), an enzyme with cytoprotective and anti-inflammatory properties. nih.gov
Dengue Virus (DENV): Andrographolide has shown significant activity against dengue virus, reducing viral infection levels and virus production in infected cells. smolecule.comnih.gov Time-of-addition studies suggest its activity occurs at a post-infection stage. nih.gov
Zika Virus (ZIKV): The antiviral activity of andrographolide and its analogues has been evaluated against the Zika virus, showing potential for further development as anti-ZIKV agents. mdpi.comresearchgate.net
Efficacy against DNA Viruses (e.g., HSV, EBV)
The antiviral spectrum of these compounds also extends to DNA viruses.
Herpes Simplex Virus (HSV): Extracts from Andrographis paniculata containing andrographolide have been shown to be effective against Herpes Simplex Virus Type 1 (HSV-1). nih.gov
Epstein-Barr Virus (EBV): Andrographolide has been found to inhibit the lytic reactivation of the Epstein-Barr virus in EBV-positive cancer cell lines. nih.govmdpi.com This is significant as EBV reactivation is associated with the progression of certain cancers. nih.gov The mechanism involves suppressing the expression of key EBV lytic genes. nih.govmdpi.com
| Virus Type | Specific Virus | Model System | Key Findings | References |
|---|---|---|---|---|
| RNA Viruses | Influenza A Virus | Madin-Darby canine kidney (MDCK) cells | Inhibited viral infectivity and RNA-dependent RNA polymerase activity. | seameotropmednetwork.org |
| Respiratory Syncytial Virus (RSV) | Human airway epithelial cells | Exerted antiviral activity by up-regulating heme oxygenase-1 (HO-1). | nih.gov | |
| Dengue Virus (DENV) | HepG2 and HeLa cells | Reduced cellular infection and virus output; active at a post-infection stage. | nih.gov | |
| Zika Virus (ZIKV) | In vitro cell models | Demonstrated inhibitory activity against the virus. | mdpi.comresearchgate.net | |
| DNA Viruses | Herpes Simplex Virus-1 (HSV-1) | In vitro cell models | Extracts showed direct neutralization and inhibition of viral multiplication. | nih.gov |
| Epstein-Barr Virus (EBV) | EBV-positive cancer cell lines (P3HR1, AGS-EBV, HONE1-EBV) | Suppressed lytic reactivation by inhibiting the expression of lytic genes. | nih.govmdpi.com |
Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines and Xenograft Models
This compound and its related compounds have been extensively studied for their potential as anticancer agents. They have been shown to inhibit the growth of a wide range of cancer cells by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov
Investigations in Leukemia, Esophageal, Colon, Breast, and Melanoma Cancer Models
The cytotoxic effects of andrographolide have been documented across various cancer types.
Leukemia: Andrographolide has been shown to induce apoptosis in human leukemia cells, such as HL-60 and K562 cells. nih.gov
Esophageal Cancer: In esophageal cancer models, this compound has been identified as an active component that can suppress tumor growth. medchemexpress.com
Colon Cancer: Studies on human colon cancer cell lines, like DLD1, have shown that andrographolide can decrease cell viability in a concentration-dependent manner and induce apoptosis. nih.gov
Breast Cancer: Andrographolide has demonstrated anti-proliferative effects in various breast cancer cell lines, including estrogen receptor (ER)-positive and triple-negative subtypes. nih.govfrontiersin.orgnih.gov In an in vivo model using MMTV-PyMT transgenic mice, which spontaneously develop luminal-like breast cancer, andrographolide significantly inhibited tumor growth and metastasis. frontiersin.org Similarly, in a xenograft model using MCF7 cells, it was shown to suppress tumor growth. nih.gov
Melanoma: Research on human melanoma cell lines has indicated that andrographolide can induce cell cycle arrest and apoptosis. researchgate.net
| Cancer Type | Model System | Key Findings | References |
|---|---|---|---|
| Leukemia | Human leukemia cell lines (HL-60, K562) | Induced apoptosis and exhibited cytotoxic effects. | nih.gov |
| Esophageal Cancer | In vitro and in vivo models | This compound suppressed tumor growth. | medchemexpress.com |
| Colon Cancer | Human colon cancer cell line (DLD1) | Declined cell viability and induced apoptosis. | nih.gov |
| Breast Cancer | MCF-7, MDA-MB-231 cell lines; MMTV-PyMT transgenic mice; Xenograft models | Inhibited cell proliferation, tumor growth, and metastasis. | nih.govfrontiersin.org |
| Melanoma | Human melanoma cell lines | Induced cell cycle arrest and apoptosis. | researchgate.net |
Inhibition of Metastasis in Pre-clinical Oncology Research
This compound has been identified as a potential inhibitor of metastasis in pre-clinical oncology research, particularly in the context of esophageal cancer. Scientific investigations have elucidated a specific molecular mechanism through which this compound exerts its anti-metastatic effects.
A key study demonstrated that this compound, along with the related compounds andrographolide and bisandrographolide C, directly binds to and suppresses the function of tetraspanin CD81. medchemexpress.com The high expression of CD81 has been previously associated with an increased risk of metastasis in esophageal cancer patients. medchemexpress.com This research utilized both in vitro and in vivo models to establish this activity.
In vitro experiments using human esophageal cancer cell lines (EC109 and KYSE520) showed that treatment with an Andrographis paniculata water extract (APW), which contains this compound, significantly suppressed the expression of CD81 in a concentration-dependent manner. medchemexpress.com Further investigation confirmed that purified this compound suppresses the motility of EC109 cancer cells and reduces both the protein and mRNA expression of CD81. medchemexpress.com
The anti-metastatic potential was also observed in an in vivo mouse model. medchemexpress.com Mice bearing EC109 xenograft tumors treated with APW showed reduced metastasis to the lungs, livers, and lymph nodes. medchemexpress.com This is the first report identifying the direct binding of this compound to CD81 as a mechanism for its anti-metastatic properties in esophageal cancer models. medchemexpress.com
| Experimental Model | Key Findings | Mechanism of Action |
|---|---|---|
| Human Esophageal Cancer Cells (EC109) | Suppressed cancer cell motility. medchemexpress.com | Binds to and suppresses the function of tetraspanin CD81, reducing its protein and mRNA expression. medchemexpress.com |
| Mouse Xenograft Model (EC109 cells) | Reduced tumor metastasis to lungs, livers, and lymph nodes. medchemexpress.com |
Immunomodulatory Effects in Experimental Systems
This compound is described as a compound with immunostimulant properties. medchemexpress.com Pre-clinical research has provided some insights into its effects on immune cells, particularly in the context of cell differentiation and phagocytosis.
An early study investigating compounds from Andrographis paniculata identified this compound as having potent effects on mouse myeloid leukemia (M1) cells. researchgate.net In this experimental system, this compound was shown to inhibit the growth of M1 cells while stimulating their phagocytic activity. researchgate.net These findings suggest that the compound can induce the differentiation of these leukemia cells. researchgate.net While the broader immunomodulatory profile of this compound on other immune cells, such as lymphocytes, or its effect on cytokine production has not been as extensively detailed as that of the more abundant related compound, andrographolide, its activity in the M1 cell line provides a specific example of its effects in an experimental immune system model.
| Experimental Model | Key Findings | Observed Effect |
|---|---|---|
| Mouse Myeloid Leukemia (M1) Cells | Inhibited cell growth and stimulated phagocytosis. researchgate.net | Induction of cell differentiation. researchgate.net |
Potential in Neurological and Pain Research Models
In the field of neurological and pain research, this compound is distinguished by its specific action as a potent activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. researchgate.netnih.gov TRPV4 is a widely expressed cation channel that functions as a polymodal sensor, responding to stimuli such as temperature, osmolarity, and mechanical forces, and is involved in various physiological and pathological processes, including pain sensation. researchgate.net
Research has demonstrated that this compound selectively activates the TRPV4 channel with a reported half-maximal effective concentration (EC50) in the range of 790–950 nM. nih.gov This activity was confirmed in multiple experimental systems, including HEK293T cells engineered to overexpress TRPV4 and immortalized mouse keratinocytes (308 cells), which endogenously express the channel. researchgate.netnih.gov
A crucial finding is the compound's selectivity. At concentrations that fully activate TRPV4, this compound does not activate or block other closely related channels such as TRPV1, TRPV2, or TRPV3. nih.gov Furthermore, experiments using cell-free outside-out patches from HEK293T cells showed that this compound can activate the TRPV4 channel in a membrane-delimited manner, suggesting a direct interaction that is not dependent on diffusible internal cellular factors. nih.gov Notably, andrographolide, a more abundant compound in Andrographis paniculata, does not activate or block the TRPV4 channel, highlighting the unique activity of this compound. nih.gov This specific agonist activity makes this compound a valuable pharmacological tool for studying the function and therapeutic potential of the TRPV4 channel in neurological contexts.
| Experimental Model | Target | Activity | Potency (EC50) | Selectivity |
|---|---|---|---|---|
| HEK293T Cells overexpressing TRPV4 | TRPV4 Cation Channel | Channel Activation | 790–950 nM nih.gov | Does not activate or block TRPV1, TRPV2, or TRPV3. nih.gov |
| Immortalized Mouse Keratinocytes (308 cells) |
Cardio-protective Research in Hypoxia-Reoxygenation Injury Models
In a review of the available pre-clinical scientific literature, there is a lack of specific research data on the cardio-protective effects of this compound in hypoxia-reoxygenation injury models. Studies investigating the cardio-protective properties of compounds derived from Andrographis paniculata have primarily focused on other diterpenoids, such as andrographolide. For instance, andrographolide has been reported to protect cardiomyocytes from hypoxia/reoxygenation injury by up-regulating cellular glutathione (B108866) levels. nih.gov However, similar studies specifically evaluating this compound for this activity have not been identified.
Advanced Analytical and Computational Methodologies in Bisandrographolide a Research
Chromatographic and Spectroscopic Techniques for Quantification and Characterization
A combination of chromatographic and spectroscopic methods provides the foundation for the isolation and structural elucidation of Bisandrographolide (B10772405) A. These techniques offer high sensitivity and resolution, which are essential for analyzing complex extracts from natural sources like Andrographis paniculata.
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and purification of Bisandrographolide A from complex plant extracts. In one study, an active fraction from Andrographis paniculata was separated by HPLC using a semi-preparative Discovery HS-C18 column with an acetonitrile-water gradient to yield pure this compound. researchgate.net
When coupled with Mass Spectrometry (MS), HPLC becomes a powerful tool for both quantification and identification. The liquid chromatography-mass spectrum (LC/MS) of this compound has been used to confirm its identity, revealing a molecular ion [M+1]⁺ of 665.53, which is consistent with its chemical formula. researchgate.net More advanced techniques like rapid resolution liquid chromatography/time-of-flight tandem mass spectrometry (RRLC-TOF/MS) have been developed for the comprehensive analysis of constituents in Andrographis paniculata, allowing for the tentative identification of various bis-andrographolide compounds based on their retention times and accurate mass data. mdpi.comnih.gov
Table 1: Mass Spectrometry Data for this compound
| Technique | Observed Ion | m/z Value | Reference |
|---|---|---|---|
| LC-MS | [M+1]⁺ | 665.53 | researchgate.net |
| RRLC-TOF/MS | [M+H]⁺ | Consistent with bis-andrographolide structure | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound. A full suite of NMR experiments, including one-dimensional (1D) ¹H NMR and two-dimensional (2D) techniques, is employed to determine its complex structure. researchgate.netsemanticscholar.org
The NMR data have confirmed that this compound is a diterpene dimer possessing the bisandrographolide carbon skeleton. researchgate.netsemanticscholar.org The ¹H chemical shifts recorded for the purified compound were found to be identical to previously published literature values. researchgate.netsemanticscholar.org Specific 2D NMR experiments such as double quantum filtered ¹H-¹H COSY (dqfCOSY), heteronuclear multiple quantum coherence (HMQC), heteronuclear multiple bond correlation (HMBC), and nuclear Overhauser effect spectroscopy (NOESY) have been utilized to establish the connectivity and stereochemistry of the molecule. researchgate.netsemanticscholar.org These comprehensive analyses provide an unambiguous assignment of the proton and carbon signals, confirming the compound's unique dimeric structure.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition of this compound. By providing highly accurate mass measurements, HRESIMS allows for the calculation of a precise molecular formula. Techniques such as time-of-flight (TOF) mass spectrometry, often coupled with liquid chromatography, yield data with high mass accuracy. mdpi.comnih.gov The observation of a quasi-molecular ion for bis-andrographolide compounds enables researchers to confirm their elemental composition, which is a fundamental step in the characterization of a natural product. nih.govresearchgate.net This high level of accuracy helps to distinguish this compound from other co-occurring compounds with similar retention times but different elemental formulas.
Determining the absolute configuration of a complex chiral molecule like this compound is a significant challenge. Electronic Circular Dichroism (ECD) spectroscopy, in combination with quantum chemical calculations, has emerged as a powerful method for this purpose. nih.gov The experimental ECD spectrum of a chiral molecule is compared with the theoretical spectra calculated for its possible stereoisomers using methods like time-dependent density functional theory (TDDFT). nih.govresearchgate.net A close match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. nih.gov This approach has been successfully applied to andrographolide (B1667393), the monomeric precursor of this compound, and its derivatives, demonstrating its utility for establishing the stereochemistry of this class of diterpenoids. researchgate.net
Computational Chemistry and Molecular Modeling
Computational methods are increasingly used to predict and understand the biological activities of natural products. These in silico approaches can accelerate the process of drug discovery by identifying potential molecular targets and elucidating binding interactions.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to screen for potential biological targets of natural compounds like this compound. nih.govijmps.org
In these simulations, the three-dimensional structure of this compound is placed into the binding site of a target protein, and its binding affinity is calculated as a docking score. A lower (more negative) score typically indicates a more favorable binding interaction. nih.govnih.gov Studies have used molecular docking to investigate the interaction of this compound with various protein targets. For instance, it showed a high binding affinity for Tumor Necrosis Factor-α (TNF-α), a key pro-inflammatory cytokine, suggesting a potential anti-inflammatory mechanism. nih.gov Similarly, it demonstrated strong binding to E. coli Topoisomerase-IV, indicating possible antimicrobial activity. ijmps.org These in silico findings provide valuable hypotheses for subsequent experimental validation.
Table 2: Molecular Docking Studies of this compound
| Protein Target | Biological System/Relevance | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-α (TNF-α) | Inflammation (Rheumatoid Arthritis) | -8.6 | nih.gov |
| E. coli Topoisomerase-IV | Antimicrobial Target | -9.1 to -9.9 | ijmps.org |
Molecular Dynamics (MD) Simulations for Ligand-Protein Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. nih.govmdpi.com This technique allows researchers to model the behavior of a ligand-protein complex, providing insights into its stability, flexibility, and the nature of the binding interactions. nih.govmdpi.com In the context of this compound research, MD simulations serve to validate and refine the binding poses predicted by initial molecular docking studies.
While direct and extensive MD simulation studies specifically detailing the this compound-protein complex are not widely published, the foundational docking work has been laid. For instance, in a study investigating potential inhibitors for Tumor Necrosis Factor-alpha (TNF-α), a key proinflammatory cytokine, this compound was identified through in silico docking as a compound with high binding affinity. It achieved a binding energy score of -8.6 Kcal/mol, identical to another compound, Andrographidine C. Although the subsequent 100 ns MD simulation in that particular study was performed on the complex with Andrographidine C, the high initial binding score of this compound suggests it as a strong candidate for forming a stable complex with TNF-α.
The general process of an MD simulation for a ligand-protein complex involves several key steps:
System Setup: The docked complex of this compound and its target protein is placed in a simulated physiological environment, typically a water-filled box with ions to neutralize the system.
Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to a physiological temperature (e.g., 310 K) and the pressure is stabilized. This allows the system to reach a stable state.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory of each atom is calculated and saved.
Analysis of the resulting trajectory provides critical data on the stability of the interaction, often visualized through Root Mean Square Deviation (RMSD) plots, which measure the average change in displacement of a selection of atoms for a particular frame. A stable RMSD value over time suggests that the ligand remains securely bound within the protein's active site.
| Parameter | Description | Relevance to this compound |
| Binding Energy (Docking) | Predicts the strength of the interaction between a ligand and a protein. | This compound showed a high binding energy of -8.6 Kcal/mol with TNF-α. |
| RMSD (MD Simulation) | Root Mean Square Deviation; measures the stability of the protein-ligand complex over time. | A low and stable RMSD would indicate a stable binding of this compound to its target. |
| RMSF (MD Simulation) | Root Mean Square Fluctuation; indicates the flexibility of individual amino acid residues in the protein. | Helps identify key residues that interact with this compound. |
| Hydrogen Bond Analysis | Quantifies the number and duration of hydrogen bonds between the ligand and protein. | Reveals specific interactions that contribute to the stability of the this compound-protein complex. |
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is a powerful tool for elucidating molecular structures, determining vibrational frequencies, and calculating various electronic properties. nih.gov DFT calculations can provide a highly detailed understanding of a molecule's geometry and reactivity based on its electron density. nih.gov
In the study of natural products like this compound, DFT can be applied to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule with high accuracy.
Calculate Spectroscopic Properties: Predict spectroscopic data, such as NMR and IR spectra, which can be compared with experimental results to confirm the structure.
Analyze Frontier Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's chemical reactivity and kinetic stability.
Map Molecular Electrostatic Potential (MEP): Visualize the charge distribution within the molecule to identify regions that are prone to electrophilic or nucleophilic attack, which is crucial for understanding intermolecular interactions.
While specific DFT studies focused solely on the structural elucidation of this compound are not prominent in the available literature, this computational method represents a valuable, yet-to-be-fully-exploited, avenue for gaining deeper insights into its intrinsic molecular properties. Such studies would complement experimental data and provide a robust theoretical foundation for understanding its interaction with biological targets.
Bio-physical Interaction Analysis
Biophysical techniques provide direct experimental evidence of molecular interactions, quantifying binding affinities and functional consequences. These methods are essential for validating the predictions made by computational models and for characterizing the biological activity of compounds like this compound.
Microscale Thermophoresis (MST) for Binding Affinity Studies
Microscale Thermophoresis (MST) is a sensitive biophysical technique used to quantify the binding affinity between molecules in solution. mdpi.come-century.usnih.gov The method is based on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient. nih.gov This movement is dependent on the molecule's size, charge, and hydration shell. mdpi.com When a ligand binds to a target protein, these properties can change, leading to a detectable change in thermophoretic movement. nih.gov
The MST process involves:
Labeling: One of the binding partners (typically the protein) is fluorescently labeled.
Titration: A serial dilution of the unlabeled binding partner (the ligand, e.g., this compound) is prepared.
Measurement: The labeled protein is mixed with the different concentrations of the ligand and loaded into glass capillaries. An infrared laser creates a precise microscopic temperature gradient within the capillaries, and the movement of the fluorescent molecules is monitored.
Analysis: The change in the normalized fluorescence is plotted against the ligand concentration, and the resulting binding curve is used to calculate the dissociation constant (Kd), a measure of binding affinity.
Although MST is a powerful and widely used technique for determining the binding affinity of small molecules to protein targets, specific studies employing MST to measure the binding of this compound to its targets, such as TRPV4, have not been reported in the reviewed literature. The application of MST would be a logical next step to precisely quantify the binding affinity and to further explore the thermodynamics of its interaction with target proteins.
Calcium-Imaging Assays for Ion Channel Activity
Calcium-imaging assays are a fundamental tool for studying the activity of ion channels that are permeable to calcium ions, such as the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. These assays utilize fluorescent dyes that change their light emission intensity upon binding to Ca²⁺. This allows for real-time visualization of intracellular calcium fluctuations, which serve as a proxy for ion channel activation.
The identification of this compound as a potent TRPV4 channel activator was accomplished using a calcium-imaging assay. In a high-throughput screen of a library of extracts from 50 traditional Chinese herbal plants, an extract from Andrographis paniculata was found to potently activate TRPV4 channels. Subsequent fractionation of the extract led to the identification of this compound as the active compound.
Further characterization using this assay revealed that purified this compound activates TRPV4 channels with a half-maximal effective concentration (EC₅₀) in the range of 790–950 nM. Importantly, the compound was shown to be selective for TRPV4, as it did not activate or block the related TRPV1, TRPV2, or TRPV3 channels at concentrations that fully activated TRPV4.
| Parameter | Value | Channel Specificity |
| EC₅₀ | 790–950 nM | Selective for TRPV4 |
Electrophysiological Techniques for Channel Functionality
Electrophysiological techniques, such as patch-clamp, provide a direct measure of ion channel function by recording the ionic currents flowing through the channels. These methods offer high resolution and are considered the gold standard for characterizing the activity of ion channel modulators.
Following its discovery via calcium imaging, the effect of this compound on TRPV4 was further investigated using electrophysiology. These experiments confirmed that this compound is a direct activator of the TRPV4 channel.
Key findings from electrophysiological studies include:
Activation of TRPV4 Currents: Application of this compound to cells expressing TRPV4 channels elicited large ionic currents, confirming its role as an activator.
Endogenous Channel Activity: The compound was shown to activate TRPV4-like currents in immortalized mouse keratinocytes, which endogenously express the TRPV4 protein.
Membrane-Delimited Action: this compound was able to activate TRPV4 currents in cell-free outside-out patches from HEK293T cells overexpressing the channel. This finding is significant as it suggests that the compound can activate the channel directly in a membrane-delimited manner, without the need for intracellular signaling molecules.
In contrast, the related and more abundant compound from the same plant, andrographolide, was unable to activate or block TRPV4 channels, highlighting the specific activity of the bisandrographolide structure.
Future Directions and Emerging Research Perspectives for Bisandrographolide a
Elucidation of Undiscovered Mechanisms of Action
While Bisandrographolide (B10772405) A has demonstrated various biological activities, including anti-inflammatory and potential antiviral effects, the precise molecular mechanisms underlying these actions are still being investigated. biosynth.comtjnpr.org Current research suggests that Bisandrographolide A can modulate immune responses and inhibit pro-inflammatory transcription factors and cytokines. biosynth.com Specifically, it has been shown to activate TRPV4 channels. mdpi.comresearchgate.netmedchemexpress.com Activation of TRPV4 channels can lead to apoptosis through the activation of MAPK and downregulation of PI3K/Akt signaling pathways, suggesting a potential mechanism for its observed cytotoxicity in certain cell lines. phcogrev.com Further studies utilizing advanced molecular biology techniques are needed to systematically map its interactome and fully characterize the signaling cascades it influences. thieme-connect.comthieme-connect.com
Exploration of Novel Therapeutic Targets in Pre-clinical Disease Models
This compound is being explored for its therapeutic potential in various pre-clinical disease models. Its anti-inflammatory and immunomodulatory properties make it a subject of interest for researchers studying conditions such as arthritis, colitis, and other autoimmune disorders. biosynth.com Additionally, its potential antiviral activity has led to investigations against certain viral infections. biosynth.comtjnpr.org In silico studies have suggested that this compound may have antiviral activity against the Zika virus by binding to the ZIKV NS2B-NS3 protease. nih.gov Molecular docking studies have also indicated potential interactions with TNF-α, a key pro-inflammatory cytokine involved in rheumatoid arthritis. researchgate.net Future research should focus on evaluating its efficacy across heterogeneous disease etiologies and employing more clinically relevant animal models to better recapitulate human pathophysiology. thieme-connect.comthieme-connect.com
Development of Advanced Delivery Systems for Enhanced Bioavailability in Research
A significant challenge in the research and potential development of andrographolides, including this compound, is their often low aqueous solubility and bioavailability. thieme-connect.comthieme-connect.comresearchgate.netsci-hub.se This limitation necessitates the development of advanced delivery systems to enhance their absorption and target-specific delivery in research settings. tjnpr.orgnih.gov Innovative approaches such as the use of nanoparticles, microspheres, liposomes, and niosomes are being explored to improve the pharmacokinetic profiles of these compounds. tjnpr.orgresearchgate.net For instance, studies on andrographolide (B1667393) have shown that formulations like solid self-dispersing drug delivery systems and pH-sensitive nanoparticles can significantly increase oral bioavailability in animal models. thieme-connect.comresearchgate.net These advancements in delivery technology are crucial for facilitating further pre-clinical and mechanistic studies of this compound.
Here is a table illustrating the potential impact of advanced delivery systems on bioavailability, based on research with andrographolide:
| Formulation Type | Animal Model | Dose | Cmax Enhancement | AUC0-∞ Enhancement | Reference |
| Solid Self-Nanodispersion (SSN) | Rat | 10 mg/kg | ~3.9-fold | ~3.1-fold | thieme-connect.com |
| pH-Sensitive Nanoparticles | Rat | 10 mg/kg | ~3.2-fold | ~2.2-fold | researchgate.net |
| Andrographolide-β-cyclodextrin complex | Not specified | Not specified | Improved solubility | Not specified | thieme-connect.com |
Synthetic Biology Approaches for Sustainable Production
The production of natural compounds like this compound from their plant sources can be influenced by factors such as geographical location, climate, and cultivation practices. mdpi.com Synthetic biology offers promising avenues for the sustainable and scalable production of such complex molecules. Research in this area focuses on elucidating the biosynthetic pathways of andrographolides and engineering microorganisms or plant systems to produce these compounds more efficiently. nih.gov Transcriptome analysis of Andrographis paniculata has identified genes involved in the biosynthesis of diterpene lactones, providing a foundation for synthetic biology efforts. nih.govresearchgate.net Future directions include the identification and manipulation of specific enzymes and genetic pathways responsible for this compound synthesis, potentially leading to more controlled and sustainable production methods.
Comparative Studies with Other Andrographolide Derivatives for Enhanced Efficacy
Andrographis paniculata contains a variety of andrographolide derivatives, each with potentially different biological activities and pharmacokinetic properties. thieme-connect.comnih.govapoverlag.at Comparative studies evaluating the efficacy and mechanisms of action of this compound alongside other derivatives, such as andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide, are essential for identifying compounds with optimal therapeutic profiles. thieme-connect.comapoverlag.atfrontiersin.org Research has shown that semi-synthetic modifications of andrographolide can enhance antiviral efficacy and broaden the spectrum of action. tjnpr.org Comparing the activity of this compound with these modified derivatives can provide insights into structure-activity relationships and guide the development of more potent analogs. tjnpr.orgmdpi.com
Integration of Omics Data for Systems-Level Understanding
Integrating data from various omics disciplines, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive systems-level understanding of how this compound interacts with biological systems. thieme-connect.comthieme-connect.comscribd.com Transcriptomics can reveal changes in gene expression profiles in response to this compound treatment, while proteomics can identify alterations in protein abundance and modification. thieme-connect.comthieme-connect.comnih.gov Metabolomics can provide insights into the metabolic pathways affected by the compound. thieme-connect.comthieme-connect.comscribd.com Integrating these data sets through bioinformatics approaches can help to identify novel targets, elucidate complex mechanisms of action, and predict potential off-target effects, accelerating the research and development of this compound. thieme-connect.comthieme-connect.com
Q & A
Q. How does this compound’s mechanism differ from Andrographolide in anti-inflammatory pathways?
- Methodological Answer : Transcriptomics (RNA-seq) or phosphoproteomics (LC-MS/MS) to map NF-κB and MAPK pathway modulation. Use knockout cell lines (e.g., TLR4⁻/⁻) to isolate target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
